

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1H-pyrrole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole class of molecules. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom and are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The presence of the ethyl carboxylate group at the 3-position of the pyrrole ring makes **Ethyl 1H-pyrrole-3-carboxylate** a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its structural features allow for further functionalization, leading to the creation of diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and significance of **Ethyl 1H-pyrrole-3-carboxylate** in drug discovery and development.

Core Molecular and Physical Properties

Ethyl 1H-pyrrole-3-carboxylate is characterized by the molecular formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol ^[1] The molecule consists of a pyrrole ring substituted with an ethyl ester group.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
IUPAC Name	ethyl 1H-pyrrole-3-carboxylate	[1]
CAS Number	37964-17-3	[1]
Physical Form	Liquid or solid	
Storage Temperature	Room Temperature	

Spectroscopic Data (Predicted)

While specific experimental spectra for **Ethyl 1H-pyrrole-3-carboxylate** are not readily available in public databases, the following table summarizes the predicted spectroscopic characteristics based on the analysis of closely related pyrrole derivatives and general principles of spectroscopy.

Spectroscopy	Predicted Characteristics
¹ H NMR	Ethyl group: Triplet around 1.3 ppm (CH ₃), Quartet around 4.2 ppm (CH ₂). Pyrrole ring: Multiplets in the range of 6.0-7.5 ppm for the three ring protons. A broad singlet for the N-H proton, typically above 8.0 ppm.
¹³ C NMR	Ethyl group: Signals around 14 ppm (CH ₃) and 60 ppm (CH ₂). Pyrrole ring: Signals in the aromatic region (100-130 ppm). Carbonyl group: Signal in the range of 160-170 ppm.
IR Spectroscopy	N-H stretch: A broad band around 3300-3400 cm ⁻¹ . C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm ⁻¹ . C=O stretch (ester): A strong, sharp peak around 1700-1730 cm ⁻¹ . C-O stretch: Bands in the range of 1000-1300 cm ⁻¹ .

Experimental Protocols: Synthesis of Pyrrole Carboxylates

The synthesis of **ethyl 1H-pyrrole-3-carboxylate** and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol based on common methods for synthesizing pyrrole esters.

General Procedure for the Synthesis of Ethyl Pyrrole-2-carboxylate (A Representative Protocol):

This protocol describes the synthesis of a closely related isomer, which illustrates the general principles of pyrrole ester synthesis.

Part A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

- A solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.
- Freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added to the stirred solution over 3 hours. The heat of the reaction will cause the mixture to reflux.
- Following the addition, the mixture is stirred for an additional hour.
- A solution of potassium carbonate (0.724 mole) in water (300 ml) is then slowly added.
- The organic and aqueous layers are separated. The organic phase is dried with magnesium sulfate, treated with activated carbon, and filtered.
- The solvent is removed by distillation, and the residue is dissolved in hexane.
- The solution is cooled on ice to induce crystallization. The resulting solid is collected and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Part B: Synthesis of Ethyl Pyrrole-2-carboxylate

- Sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml) in a three-necked, round-bottomed flask.
- 2-Pyrrolyl trichloromethyl ketone (0.35 mole) is added portionwise over 10 minutes.
- The solution is stirred for 30 minutes after the addition is complete and then concentrated to dryness using a rotary evaporator.
- The residue is partitioned between ether and 3 N hydrochloric acid.
- The ether layer is separated, and the aqueous layer is washed with ether.
- The combined ether solutions are washed with a saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated by distillation.
- The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

Role in Drug Development and Medicinal Chemistry

Pyrrole derivatives, including **ethyl 1H-pyrrole-3-carboxylate**, are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The pyrrole scaffold is a common feature in drugs with a wide range of biological activities.

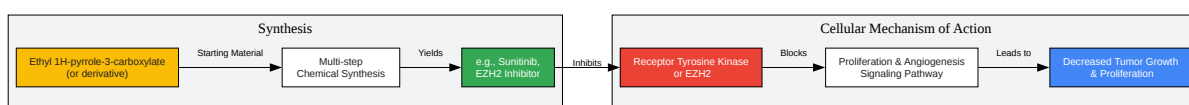
Key Applications:

- **Anticancer Agents:** Pyrrole-containing compounds are integral to the structure of several targeted cancer therapies. For instance, derivatives of ethyl pyrrole carboxylate are key building blocks for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
- **Enzyme Inhibitors:** Certain pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), an enzyme often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes.
- **Antitubercular and Antibacterial Agents:** The pyrrole nucleus is a feature in compounds being investigated for their activity against *Mycobacterium tuberculosis* and other pathogenic bacteria.

- Potassium-Competitive Acid Blockers (P-CABs): Substituted **ethyl 1H-pyrrole-3-carboxylates** are key intermediates in the synthesis of drugs like Vonoprazan, which is used to treat acid-related gastrointestinal disorders.

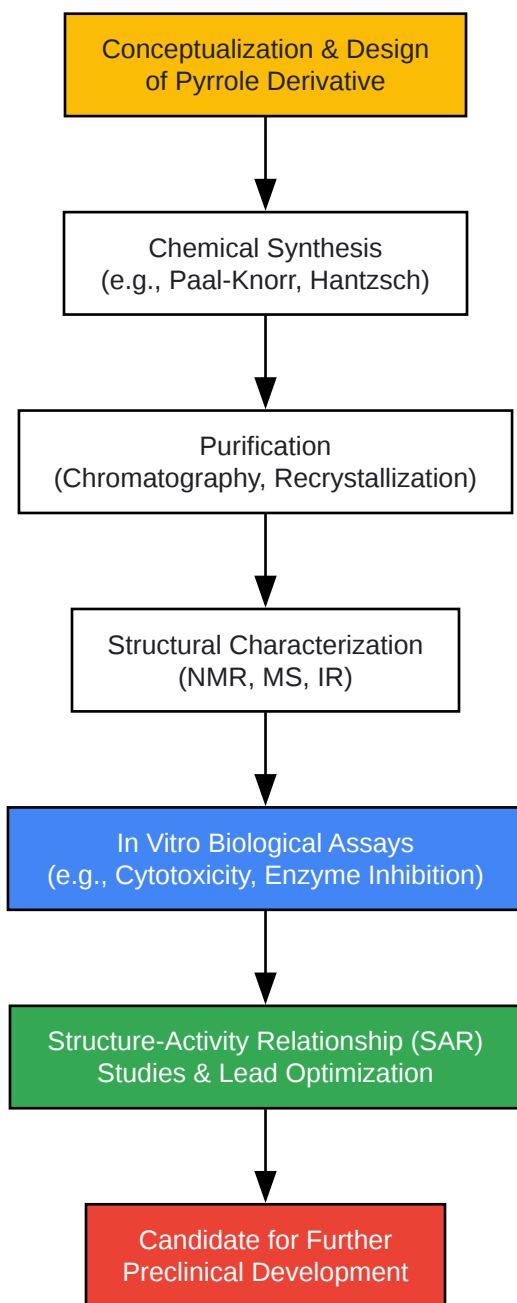
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of pyrrole derivatives in a therapeutic context and a general workflow for their synthesis and evaluation.



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Caption: Role of Pyrrole Derivatives in Anticancer Drug Action.



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Caption: General Workflow for Pyrrole-Based Drug Discovery.

Safety Information

As with any chemical substance, proper handling and safety precautions are essential when working with **ethyl 1H-pyrrole-3-carboxylate** and its derivatives.

Hazard Information	Precautionary Measures
GHS Pictogram: GHS07 (Harmful)	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Signal Word: Warning	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Conclusion

Ethyl 1H-pyrrole-3-carboxylate is a valuable and versatile molecule in the field of organic and medicinal chemistry. Its straightforward structure, combined with the reactivity of the pyrrole ring and the ethyl ester functionality, makes it an important starting material and intermediate for the synthesis of a wide range of complex molecules. The continued exploration of pyrrole chemistry is likely to lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action, underscoring the enduring importance of this fundamental heterocyclic scaffold in drug development.

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References

- 1. Ethyl 1H-pyrrole-3-carboxylate | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]

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